

Spectroscopic Profile of 6-Fluorochromone: A Technical Guide

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Compound of Interest

Compound Name: **6-Fluorochromone**

Cat. No.: **B011588**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **6-Fluorochromone**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **6-Fluorochromone** is $C_9H_5FO_2$ with a molecular weight of 164.14 g/mol. The structural and electronic properties of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **6-Fluorochromone** provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for **6-Fluorochromone**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.24	d	8.8	H-5
7.86	s	H-2	
7.52	dd	8.8, 3.0	H-7
7.35	dd	8.8, 4.4	H-8
6.34	d	6.0	H-3

Table 2: ^{13}C NMR Spectroscopic Data for **6-Fluorochromone**

Chemical Shift (δ , ppm)	Assignment
177.5	C-4
160.5 (d, $J = 245.5$ Hz)	C-6
155.8	C-2
152.4	C-8a
125.4 (d, $J = 7.5$ Hz)	C-5
123.8 (d, $J = 23.5$ Hz)	C-7
119.8 (d, $J = 8.5$ Hz)	C-4a
111.4 (d, $J = 23.5$ Hz)	C-8
110.2	C-3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for **6-Fluorochromone** are presented below.

Table 3: FT-IR Spectroscopic Data for **6-Fluorochromone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085	Medium	Aromatic C-H Stretch
1655	Strong	C=O (Ketone) Stretch
1620	Strong	C=C Aromatic Ring Stretch
1480	Strong	C-F Stretch
1250	Strong	C-O-C (Ether) Stretch
830	Strong	C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **6-Fluorochromone** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **6-Fluorochromone**

m/z	Relative Intensity (%)	Assignment
164	100	[M] ⁺ (Molecular Ion)
136	65	[M-CO] ⁺
108	30	[M-2CO] ⁺
95	40	[C ₆ H ₄ F] ⁺
75	25	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C nuclei. The sample is prepared by dissolving approximately 10 mg of **6-Fluorochromone** in 0.5 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. For ^{13}C NMR, broadband proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

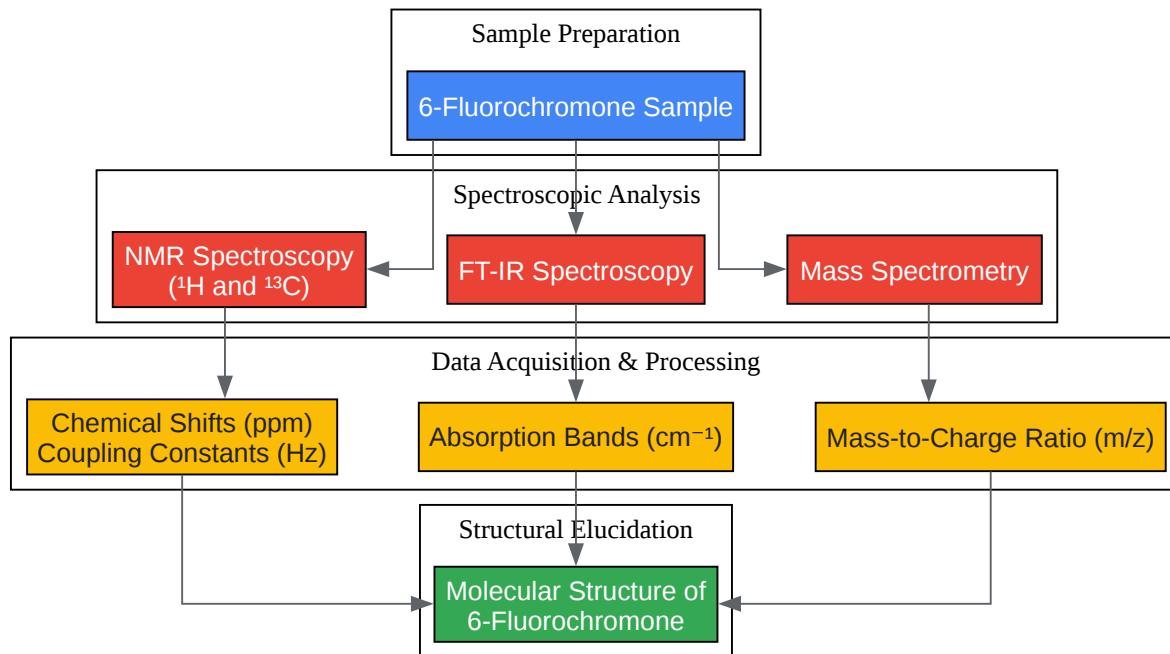
The FT-IR spectrum is typically recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid **6-Fluorochromone** sample is placed on a potassium bromide (KBr) salt plate, and a thin film is created by evaporation of a suitable solvent like chloroform. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Fluorochromone**.



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General workflow for spectroscopic analysis.

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